molecular formula C26H28N4O B8082136 Lanabecestat CAS No. 1383984-21-1

Lanabecestat

Cat. No. B8082136
CAS RN: 1383984-21-1
M. Wt: 412.5 g/mol
InChI Key: WKDNQONLGXOZRG-BOPKNSRXSA-N
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Description

Lanabecestat is under investigation in clinical trial NCT03499041 (A Study of LY3314814 in Participants With Liver Impairment).

Scientific Research Applications

  • Neuroimaging in Alzheimer's Disease : Lanabecestat was studied for its effects on neuroimaging biomarkers in Alzheimer's disease, particularly focusing on amyloid beta (Aβ) neuritic plaque burden. However, reductions in Aβ did not lead to clinical benefits in patients (Zimmer et al., 2021).

  • Pharmacokinetics in Healthy Japanese Subjects : A Phase 1 study involving healthy Japanese subjects examined the pharmacokinetics and effects of Lanabecestat on plasma and cerebrospinal fluid amyloid-β (Aβ) peptides. The study found that Lanabecestat was well-tolerated and effectively reduced Aβ peptide levels (Sakamoto et al., 2017).

  • Transporter Polymorphisms and Drug Interaction Study : Research on the impact of transporter polymorphisms on Lanabecestat revealed that it does not significantly affect breast cancer resistance protein (BCRP) activity, suggesting no need for restricting its use with BCRP substrates like rosuvastatin (Willis et al., 2020).

  • Development Review for Alzheimer's Disease : Lanabecestat was reviewed for its role as a disease-modifying treatment for Alzheimer's, focusing on its efficacy in reducing soluble Aβ species and amyloid precursor proteins in clinical studies (Sims et al., 2017).

  • Outcomes in Trials for Alzheimer's Disease : Two trials, APECS and AMARANTH, involving BACE inhibitors verubecestat and Lanabecestat, indicated that these drugs did not slow cognitive and functional decline in individuals with prodromal or early Alzheimer's disease (Wessels et al., 2020).

  • Lanabecestat and Dabigatran Etexilate Interaction : A study investigating the interaction between Lanabecestat and Dabigatran Etexilate, a thrombin inhibitor and P-glycoprotein substrate, found that Lanabecestat does not meaningfully impact P-glycoprotein activity at the intestinal wall (Monk et al., 2019).

  • Manufacturing Process Development : Research on the manufacturing process of Lanabecestat has been conducted to improve its synthesis, focusing on scalability and sustainability (Ashworth et al., 2018).

  • Clinical Bioavailability Assessment : A study assessed the relative bioavailability of Lanabecestat in tablet formulations versus an oral solution, finding both forms to be within standard bioequivalence criteria (Ye et al., 2018).

properties

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanabecestat

CAS RN

1383982-64-6
Record name Lanabecestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanabecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANABECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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